N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide
Description
N-[2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is a benzamide derivative characterized by a 4-isopropoxy-substituted benzamide core and a tertiary amine side chain containing a pyrrolidine ring and a 4-methylphenyl group. The pyrrolidine moiety may enhance metabolic stability and blood-brain barrier permeability, while the isopropoxy group could modulate solubility and binding affinity.
Properties
Molecular Formula |
C23H30N2O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H30N2O2/c1-17(2)27-21-12-10-20(11-13-21)23(26)24-16-22(25-14-4-5-15-25)19-8-6-18(3)7-9-19/h6-13,17,22H,4-5,14-16H2,1-3H3,(H,24,26) |
InChI Key |
DDHJDFGOZKYRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Benzamide Group: The benzamide group is introduced through amide bond formation, often using reagents like carbodiimides or coupling agents.
Introduction of the Isopropoxy Group: The isopropoxy group can be added via nucleophilic substitution reactions, using isopropyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound could influence signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Benzamide Derivatives
Functional and Pharmacological Insights
Sigma Receptor Targeting
The target compound shares structural motifs with sigma receptor ligands like [¹²⁵I]PIMBA, which features a benzamide core and a tertiary amine side chain. [¹²⁵I]PIMBA demonstrated high affinity (Kd = 5.80 nM) for sigma-1 receptors in prostate cancer cells and effective tumor imaging in vivo . While the target compound’s pyrrolidine group may enhance receptor interaction, the absence of an iodine or methoxy substituent could alter binding kinetics.
Metabolic Stability and Lipophilicity
- Pyrrolidine vs. Piperidine : Piperidine-containing analogs (e.g., [¹²⁵I]PIMBA) may exhibit slower metabolic degradation due to bulkier rings, whereas pyrrolidine derivatives (e.g., the target compound) could offer improved solubility .
Biological Activity
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 314.43 g/mol
- IUPAC Name : this compound
This compound contains a benzamide moiety, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.
Pharmacodynamics
This compound exhibits several pharmacological properties:
- Receptor Interaction : The compound interacts with various neurotransmitter receptors, including opioid and adrenergic receptors, which may mediate its analgesic effects.
- Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins involved in inflammation.
- Modulation of Calcium Ion Flux : The compound could influence intracellular calcium levels, affecting muscle contraction and neurotransmitter release.
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and pancreatic cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Apoptosis induction via mitochondrial pathway |
| Pancreatic Cancer | 12 | Inhibition of cell proliferation |
Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory properties were assessed using a murine model of inflammation. The administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
| Treatment Group | Edema Reduction (%) | Inflammatory Markers (pg/mL) |
|---|---|---|
| Control | 0 | 200 |
| Compound Treatment | 75 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
